1-Methylcyclobutane-1-carbonitrile
Description
1-Methylcyclobutane-1-carbonitrile is a cyclobutane derivative featuring a methyl group and a nitrile (CN) group attached to the same carbon atom. This compound is of interest in organic synthesis due to its strained cyclobutane ring and the reactivity of the nitrile group, which serves as a precursor for amines, carboxylic acids, and heterocycles.
Properties
IUPAC Name |
1-methylcyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(5-7)3-2-4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOOTCYFFLHCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Methylcyclobutane-1-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanone with methylamine and cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methylcyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and organometallic compounds.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Scientific Research Applications
1-Methylcyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Pharmaceutical Research: It is used as a precursor for developing new drugs with potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.
Material Science: The compound is utilized in the development of novel polymers and materials, enhancing their mechanical properties, thermal stability, and chemical resistance.
Agrochemical Development: It is an intermediate in the synthesis of pesticides and herbicides, contributing to the development of effective and environmentally friendly agricultural chemicals.
Analytical Chemistry: It is employed as a standard or reference compound in various analytical techniques, including NMR, HPLC, and LC-MS.
Mechanism of Action
The mechanism of action of 1-Methylcyclobutane-1-carbonitrile depends on its specific application. In pharmaceutical research, its nitrile group can be transformed into various functional groups, enabling the synthesis of compounds that interact with molecular targets and pathways involved in disease processes. For example, its derivatives may inhibit enzymes or receptors involved in inflammation, viral replication, or cancer cell proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-Methylcyclobutane-1-carbonitrile with structurally related cyclopropane and cyclobutane derivatives:
Key Observations :
- Ring Size Effects : Cyclobutane derivatives exhibit greater ring strain than cyclopropane analogs, influencing their reactivity and stability. For example, this compound is less strained than cyclopropane carbonitriles but more reactive than larger-ring analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) increase molecular polarity and boiling points, as seen in 1-(Trifluoromethyl)cyclobutane-1-carbonitrile . Aryl substituents (e.g., 3,4-dimethoxyphenyl) enhance steric bulk and may alter solubility .
Biological Activity
1-Methylcyclobutane-1-carbonitrile (MCCN) is an organic compound characterized by a cyclobutane ring with a methyl and a carbonitrile group. This compound has garnered attention for its potential biological activities, including interactions with biomolecules that may influence various biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a cyclobutane ring substituted with a methyl group and a carbonitrile functional group, which significantly influences its reactivity and biological properties.
The biological activity of MCCN is thought to be mediated through its ability to interact with enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and other types of molecular interactions, potentially modulating the activity of target biomolecules. This interaction may lead to alterations in metabolic pathways, making it a candidate for further pharmacological exploration.
Biological Activity Studies
Research has indicated that MCCN and its derivatives may exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that compounds similar to MCCN possess antimicrobial properties, potentially making them useful in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic processes.
- Cytotoxic Effects : Preliminary investigations have shown that certain derivatives can induce cytotoxicity in cancer cell lines, indicating potential as anticancer agents.
Case Studies
- Antimicrobial Properties : A study evaluated the antimicrobial activity of MCCN derivatives against several bacterial strains. Results indicated varying degrees of inhibition, suggesting that structural modifications could enhance efficacy.
- Enzyme Interaction Studies : Research involving molecular docking simulations has demonstrated that MCCN can bind to active sites of certain enzymes, providing insights into its mechanism of action. These studies utilized kinetic assays to measure binding affinities.
- Cytotoxicity Assays : In vitro assays were conducted on cancer cell lines treated with MCCN derivatives. The results showed significant reductions in cell viability, particularly in breast cancer and leukemia cell lines, highlighting the need for further investigation into its anticancer potential.
Comparative Analysis
To better understand the biological activity of MCCN, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Hydroxy-1-methylcyclobutane-1-carbonitrile | C7H11NO | Contains hydroxyl group; different reactivity |
| 3-Bromo-1-methylcyclobutane-1-carbonitrile | C6H8BrN | Contains bromine; altered electrophilic character |
| 3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile | C7H11NO | Unique combination of functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
